molecular formula C10H12O B13463921 3-Ethyl-2-methylbenzaldehyde

3-Ethyl-2-methylbenzaldehyde

Cat. No.: B13463921
M. Wt: 148.20 g/mol
InChI Key: QHRSPPDKVWGPQP-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-ethyl-2-methylbenzaldehyde

InChI

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-7H,3H2,1-2H3

InChI Key

QHRSPPDKVWGPQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Another method includes the use of Grignard reagents, where 3-ethyl-2-methylbenzyl chloride reacts with formaldehyde under acidic conditions to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-ethyl-2-methyltoluene. This process uses catalysts such as manganese dioxide or chromium trioxide to facilitate the oxidation reaction, producing the aldehyde in high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: 3-Ethyl-2-methylbenzoic acid

    Reduction: 3-Ethyl-2-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-Ethyl-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

    2-Methylbenzaldehyde: Lacks the ethyl group, leading to different chemical properties and reactivity.

    3-Ethylbenzaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.

    4-Ethyl-2-methylbenzaldehyde: The position of the ethyl group is different, leading to variations in reactivity and applications.

Uniqueness: 3-Ethyl-2-methylbenzaldehyde is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various chemical and industrial processes.

Biological Activity

3-Ethyl-2-methylbenzaldehyde, a derivative of benzaldehyde, has garnered attention in various research fields due to its notable biological activities. This article explores its biological effects, including acaricidal properties, potential therapeutic applications, and other relevant findings from recent studies.

This compound, with the chemical formula C10H12O, features an ethyl and a methyl group attached to a benzaldehyde backbone. Its structure is pivotal in determining its biological activity.

Acaricidal Activity

Recent studies have highlighted the acaricidal properties of benzaldehyde derivatives, including this compound. The compound has been evaluated for its effectiveness against common acaricides such as DEET.

Efficacy Against Acarids

In a comparative study of various benzaldehyde derivatives, this compound exhibited significant acaricidal activity. The following table summarizes the lethal doses (LD50) against different species of mites:

CompoundSpeciesLD50 (μg/cm²)LD50 (μg/cm³)
This compoundDermatophagoides farinae0.510.95
Dermatophagoides pteronyssinus0.470.87
Haemaphysalis longicornis0.941.28
DEETDermatophagoides farinae19.6436.50
Dermatophagoides pteronyssinus14.1234.23
Haemaphysalis longicornis47.7752.03

The results indicate that this compound is approximately 38 times more effective than DEET in terms of contact toxicity against these mite species .

Potential Therapeutic Applications

Beyond its acaricidal properties, research suggests that benzaldehyde derivatives may have applications in treating various diseases due to their biological activity.

Antiviral Properties

Studies have indicated that certain benzaldehyde derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown potential against viruses associated with severe fever with thrombocytopenia syndrome (SFTS), which is transmitted by ticks . This highlights the importance of further research into the antiviral capabilities of this compound.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of benzaldehyde derivatives:

  • Acaricidal Study : A study demonstrated that the structural modifications in benzaldehydes significantly influence their acaricidal activity. The presence of methyl groups was found to enhance efficacy against mites .
  • Antiviral Activity : Research into the antiviral properties of benzaldehydes indicated that certain structural modifications could enhance their effectiveness against specific viral strains .

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